molecular formula C15H23NO3 B14710128 Octyl 4-amino-2-hydroxybenzoate CAS No. 21545-96-0

Octyl 4-amino-2-hydroxybenzoate

Cat. No.: B14710128
CAS No.: 21545-96-0
M. Wt: 265.35 g/mol
InChI Key: ZTOFGSQXAKLGQP-UHFFFAOYSA-N
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Description

Octyl 4-amino-2-hydroxybenzoate is a synthetic ester derived from 4-amino-2-hydroxybenzoic acid and n-octanol. Its structure features a benzoate core substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 4- and 2-positions, respectively, linked to an octyl chain via an ester bond. This combination of functional groups confers unique physicochemical properties, including pH-dependent solubility and enhanced polarity compared to simpler octyl esters.

Properties

CAS No.

21545-96-0

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

octyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3

InChI Key

ZTOFGSQXAKLGQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Functional Groups Key Structural Features
This compound Amino, hydroxyl, ester Polar, pH-sensitive, hydrogen bonding
Octyl acetate Ester Lipophilic, non-ionizable
n-Octanol Hydroxyl Surfactant-like properties
β-Caryophyllene Cyclic terpene Volatile, aromatic hydrocarbon

Physicochemical Properties

Solubility and logP

  • This compound: Exhibits pH-dependent solubility due to its amino group (soluble in acidic media via protonation) and moderate logP (~3.5–4.0).
  • Octyl acetate : Highly lipophilic (logP ~4.5) with negligible water solubility.
  • n-Octanol: logP ~3.0, slightly soluble in water, often used as a surfactant.
  • β-Caryophyllene : Extremely lipophilic (logP ~6.2), insoluble in water .

Stability

  • The amino group in this compound increases susceptibility to oxidation and hydrolysis compared to octyl acetate, which is stable under neutral conditions.
  • β-Caryophyllene degrades readily upon exposure to light or oxygen .

Analytical Behavior

Chromatographic retention of this compound is influenced by ion-pairing agents (e.g., sodium octyl sulfate) due to its amino group. In contrast, octyl acetate and β-caryophyllene show minimal retention shifts under similar conditions.

Table 2: Chromatographic Retention Behavior

Compound Retention Shift with Ion-Pairing Agents Key Factor
This compound High increase in k' Amino group ionization
Octyl acetate Minimal change Non-ionizable ester
β-Caryophyllene No change Neutral hydrocarbon

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